Xanthocillin Y 1

Beschreibung

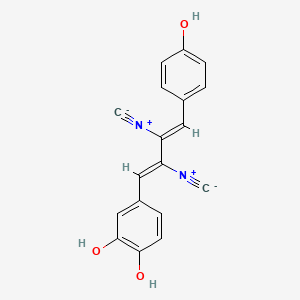

Structure

3D Structure

Eigenschaften

CAS-Nummer |

11028-15-2 |

|---|---|

Molekularformel |

C18H12N2O3 |

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H12N2O3/c1-19-15(9-12-3-6-14(21)7-4-12)16(20-2)10-13-5-8-17(22)18(23)11-13/h3-11,21-23H/b15-9-,16-10- |

InChI-Schlüssel |

ZEVJVXZODXFQEV-VULZFCBJSA-N |

SMILES |

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |

Isomerische SMILES |

[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC(=C(C=C2)O)O)/[N+]#[C-] |

Kanonische SMILES |

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |

Andere CAS-Nummern |

38965-69-4 |

Synonyme |

xanthocillin Y 1 XANTHOCILLIN Y1 |

Herkunft des Produkts |

United States |

Biological Activities and Preclinical Investigations of Xanthocillin Y 1 and Analogues

Antimicrobial Activities

Xanthocillin Y1 and its analogues have demonstrated a wide range of antimicrobial effects, including activity against bacteria, fungi, viruses, and parasites.

Xanthocillin Y1, alongside its analogue Xanthocillin X, has shown potent inhibitory activity against a panel of both Gram-positive and Gram-negative bacteria. rsc.org Research has highlighted their effectiveness against seven indicator strains, which include Gram-negative pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. rsc.org This is a noteworthy finding, as the dual-membrane envelope of Gram-negative bacteria often prevents many antibiotics from reaching their targets. nih.gov

Pure synthetic xanthocillin has demonstrated potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 3.5 μM (1 μg/mL) against Pseudomonas species. pnas.org This potency is comparable to established antibiotics like gentamicin (B1671437) (2 μg/mL), ceftazidime (B193861) (1 μg/mL), and imipenem (B608078) (1.5 μg/mL). pnas.org The broad-spectrum activity of xanthocillins also extends to methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, as well as other Gram-negative pathogens like Escherichia coli. nih.govacs.org

Table 1: Antibacterial Activity of Xanthocillin Y1 and Xanthocillin X

| Bacterial Strain | Type | Xanthocillin Y1 MIC (μg/mL) | Xanthocillin X MIC (μg/mL) |

|---|---|---|---|

| Acinetobacter baumannii ATCC 19606 | Gram-Negative | 1 | 0.125 |

| Escherichia coli ATCC 25922 | Gram-Negative | 2 | 0.25 |

| Klebsiella pneumoniae ATCC 13883 | Gram-Negative | 1 | 0.125 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 2 | 0.25 |

| Micrococcus luteus SCSIO ML01 | Gram-Positive | 0.5 | 0.125 |

| MRSA shhs-A1 | Gram-Positive | 1 | 0.25 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 1 | 0.25 |

Data sourced from a study on secondary metabolites from Penicillium chrysogenum. rsc.org

The mechanism of action for xanthocillins has been a subject of investigation. While initially thought to be related to copper binding, recent studies suggest that for Xanthocillin X, the primary antibacterial mechanism involves the dysregulation of heme biosynthesis. nih.govpnas.org It is proposed that Xanthocillin X sequesters heme, leading to an uncontrolled biosynthesis of porphyrins and subsequent cell death. nih.gov

A significant aspect of the research into xanthocillins is their activity against multidrug-resistant (MDR) bacteria. Xanthocillin X has demonstrated effectiveness against MDR Acinetobacter baumannii AB5075 in the low micromolar range. nih.govacs.org This is particularly important as A. baumannii is recognized by the World Health Organization as a critical priority pathogen. nih.govacs.org The potent activity of xanthocillins against such challenging strains highlights their potential as a starting point for the development of new antibiotics. nih.govacs.org The ability to combat bacteria that have developed resistance to multiple other drugs is a crucial area of antibiotic research. mdpi.com

Xanthocillins have also been noted for their antifungal properties. acs.org Xanthocillin X, the first isonitrile-containing natural product to be identified as an antibacterial agent, also possesses antifungal activity. rsc.org Some isocyanide natural products have shown activity against Candida albicans and Cryptococcus. researchgate.net For instance, certain marine isocyanides displayed antifungal activity without being toxic to mammalian cells at concentrations greater than 256 μM. researchgate.net

The antiviral potential of xanthocillin analogues has been explored. Xanthocillin X and its mono- and dimethyl ether derivatives have been reported to exhibit antiviral activity. acs.org Specifically, Xanthocillin X monomethyl ether was found to inhibit the synthesis of hemagglutinin in cells infected with the Newcastle disease virus. acs.org

The antiparasitic activity of xanthocillin-related compounds has also been investigated. Cordyformamide, an analogue of Xanthocillin Y2, demonstrated modest activity against the malarial parasite Plasmodium falciparum K1 with an IC50 value of 18 µM. acs.org Other isocyanide compounds have also shown activity against both the blood and liver stages of Plasmodium. researchgate.net

Antiviral Properties

Antitumor / Cytotoxic Activities (In Vitro Studies)

In addition to their antimicrobial effects, Xanthocillin Y1 and its analogues have been evaluated for their cytotoxic activity against various cancer cell lines.

Xanthocillin Y1 has demonstrated significant cytotoxicity against four human cancer cell lines: SF-268 (glioblastoma), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). rsc.org Its IC50 values ranged from 0.26 to 5.04 μM. rsc.org

Its analogue, Xanthocillin X, also showed remarkable cytotoxicity against a range of cancer cell lines, including MCF-7, HepG2, H460 (large cell lung carcinoma), HeLa (cervical cancer), Du145 (prostate cancer), and MDA-MB-231 (breast cancer). acs.org The IC50 values for Xanthocillin X against these cell lines were found to be between 0.4 and 12 µg/ml. nih.gov

Table 2: Cytotoxic Activity of Xanthocillin Y1 and Xanthocillin X against Human Cancer Cell Lines (IC50, μM)

| Compound | SF-268 | MCF-7 | HepG2 | A549 |

|---|---|---|---|---|

| Xanthocillin Y1 | 1.05 | 0.26 | 0.45 | 5.04 |

| Xanthocillin X | 0.26 | 0.43 | 0.52 | 0.62 |

| Doxorubicin (Positive Control) | 0.03 | 0.05 | 0.08 | 0.06 |

Data sourced from a study on secondary metabolites from Penicillium chrysogenum. rsc.org

Other analogues have also shown potent antitumor activities. For example, Xanthocillin X di-methoxy was found to be more potent than Xanthocillin X, inhibiting HepG2, MCF-7, and KB cancer cell lines with IC50 values of 0.18, 0.38, and 0.44 µg/mL, respectively. nih.gov Furthermore, Xanthocillin X dimethyl ether has demonstrated anti-proliferative effects on triple-negative breast cancer by depleting mitochondrial heme. mdpi.com

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Other Biological Effects of Xanthocillin Derivatives

Xanthocillin derivatives have been identified as small-molecule agonists for the thrombopoietin (TPO) receptor, also known as c-Mpl. google.comnih.govnih.gov These compounds can mimic the action of thrombopoietin, a key cytokine responsible for stimulating the production of platelets (thrombopoiesis). google.comnih.gov

Studies have isolated xanthocillins from the marine fungus Basipetospora sp. that act as TPO mimics. nih.gov These compounds promoted the proliferation of a TPO-sensitive human leukemia cell line, UT-7/TPO, in a dose-dependent manner. nih.gov Crucially, the proliferation of the parental cell line UT-7/EPO, which lacks the TPO receptor, was not affected, indicating that the action of these compounds is mediated specifically through the c-Mpl receptor. nih.gov The thrombopoietic action of one of the isolated compounds was found to be nearly as potent as TPO itself. nih.gov

The mechanism of this agonistic activity involves the activation of intracellular signaling pathways analogous to those triggered by TPO. nih.gov Upon binding to the c-Mpl receptor, these xanthocillin derivatives induce the phosphorylation of several key proteins, including Janus kinase 2 (Jak2) and Signal Transducers and Activators of Transcription 3 (STAT3) and 5 (STAT5) in the receptor-expressing cell line. nih.gov Structure-activity relationship studies suggest that the geometry of the alkene, the hydrophobic character of substituents on the benzene (B151609) ring, and the moderate size of the molecule are important for this biological activity. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Xanthocillin Y 1 |

| Xanthocillin X |

| Xanthocillin X Dimethyl Ether (XanDME) |

| SD118-xanthocillin X (1) |

Structure Activity Relationship Sar Studies for Xanthocillin Y 1 and Analogues

Importance of Isocyanide Functional Groups for Biological Activity

The isocyanide (-N≡C) functional groups are a defining feature of the xanthocillin family and are paramount to their biological activity. rsc.orgacs.org These groups are relatively rare in natural products and possess unique chemical properties, including the ability to coordinate with metals and participate in various chemical reactions. acs.orgresearchgate.netasm.org

Research has consistently demonstrated that the presence of the isocyanide moieties is crucial for the antimicrobial and cytotoxic effects of xanthocillins. rsc.orgnih.gov The isocyano group's strong coordinating properties, with the lone electron pair on the terminal carbon acting as a σ donor, are believed to be a key factor in their mechanism of action. rsc.org This allows them to interact with biological targets, such as metalloenzymes, disrupting essential cellular processes. nih.gov For instance, studies on Xanthocillin X have suggested that its antibiotic effects are not primarily due to metal binding but rather a direct interaction with enzymes in the heme biosynthesis pathway. nih.govresearchgate.net

Interestingly, while both isonitrile groups are significant, some studies on xanthocillin derivatives have indicated that one of the two isonitrile groups may be dispensable for certain biological activities, such as thrombopoietin receptor agonism. nih.gov This suggests that the necessity of one or both isocyanide groups can be target-dependent, opening avenues for the design of analogues with more selective activity profiles.

The metabolic stability of secondary and tertiary isocyanides further enhances their potential as pharmacophores in drug discovery. nih.gov This stability ensures that the crucial isonitrile functionality remains intact to exert its biological effect.

Influence of Alkene Geometry on Bioactivity

The geometry of the central alkene bridge connecting the two aromatic rings in xanthocillin analogues plays a significant role in their biological activity. Studies on synthetic derivatives have shown that the spatial arrangement of these rings, dictated by the alkene geometry, is a critical determinant of their potency. nih.gov

Role of Substituents on Aromatic Rings (e.g., Hydrophobic Character)

The nature and position of substituents on the phenolic aromatic rings of Xanthocillin Y 1 and its analogues are key modulators of their biological activity. The hydrophobic character imparted by these substituents has been identified as a significant factor. nih.gov

In a study on xanthocillin derivatives, the presence of substituents on the benzene (B151609) ring that enhance hydrophobic character was found to be important for thrombopoietin receptor agonist activity. nih.gov This suggests that hydrophobic interactions are likely involved in the binding of these compounds to their target receptor.

Impact of Specific Structural Modifications on Target Binding and Pathway Modulation

Specific structural modifications of xanthocillins can have a profound impact on their target binding and the biological pathways they modulate. The alteration or removal of the isocyanide groups, for instance, often leads to a significant reduction or complete loss of antibacterial and cytotoxic activity, underscoring their importance in target interaction. rsc.org

One notable example is the study of Xanthocillin X, where its mechanism of action against Acinetobacter baumannii was elucidated. nih.govresearchgate.net It was discovered that Xanthocillin X does not primarily act through metal chelation but rather by directly targeting and dysregulating the heme biosynthesis pathway. nih.govresearchgate.net Sequencing of resistant bacterial strains revealed mutations in the gene for porphobilinogen (B132115) synthase (PbgS), an essential enzyme in this pathway. nih.govresearchgate.net This indicates a highly specific interaction between the xanthocillin scaffold and its protein target.

Furthermore, the modification of the hydroxyl groups on the aromatic rings, as seen in Xanthocillin X dimethyl ether (XanDME), was shown to abolish its activity against wild-type A. baumannii. acs.org However, its potency was retained against a strain lacking certain efflux pumps, suggesting that this modification might increase the molecule's susceptibility to being expelled from the bacterial cell. acs.org This highlights how specific structural changes can influence not only target binding but also the molecule's interaction with cellular resistance mechanisms.

Strategies for Derivatization and Analog Synthesis to Optimize Activity

The insights gained from SAR studies have guided the strategic derivatization and synthesis of xanthocillin analogues to optimize their biological activity. nih.gov The goal of these synthetic efforts is often to enhance potency, improve selectivity, and overcome issues like cytotoxicity or microbial resistance. rsc.org

A key strategy involves the systematic modification of different parts of the xanthocillin scaffold, including the isocyanide groups, the central alkene bridge, and the substituents on the aromatic rings. nih.gov For example, the synthesis of various derivatives has allowed for the exploration of the importance of the alkene geometry and the hydrophobic character of the aromatic substituents. nih.gov

The development of synthetic methodologies to create diverse libraries of isocyanide-containing compounds is crucial for these efforts. rsc.orgconicet.gov.ar By systematically altering the structure and evaluating the resulting changes in biological activity, researchers can build a more comprehensive understanding of the SAR. This knowledge can then be used to design and synthesize novel analogues with improved therapeutic potential. For instance, extensive SAR studies on synthetic aryl isocyanides have led to the identification of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and reduced cytotoxicity. rsc.org

Mechanisms of Resistance and Strategies to Overcome Resistance

Bacterial Resistance Mechanisms to Xanthocillin Analogues

Bacteria employ sophisticated strategies to counteract the effects of antibiotics. In the case of xanthocillin analogues, resistance has been observed to develop through specific genetic mutations and the upregulation of cellular defense systems like efflux pumps.

A primary mechanism of resistance to xanthocillin analogues involves genetic alterations in the heme biosynthesis pathway. researchgate.netresearchgate.net Studies on Acinetobacter baumannii exposed to Xanthocillin X, a closely related analogue, revealed that resistant strains consistently feature a specific mutation in the hemB gene. acs.orgacs.org This gene encodes porphobilinogen (B132115) synthase (PbgS), an essential enzyme that catalyzes a critical step in the biosynthesis of tetrapyrroles, the foundational structures of heme. researchgate.netacs.org

Interestingly, Xanthocillin X does not directly inhibit the PbgS enzyme. acs.orgacs.org Instead, its antibacterial action stems from the direct sequestration of heme, leading to a dysregulation of cofactor biosynthesis and the accumulation of toxic porphyrins. researchgate.netresearchgate.netnih.gov Therefore, the mutation in PbgS is a counteractive survival strategy. By reducing the production of heme, the bacterium lowers the available pool of the antibiotic's target, thereby mitigating its lethal effects. acs.orgacs.org Further supporting this observation, proteomic analysis of resistant mutants showed an upregulation of heme oxygenase-like proteins, enzymes that degrade heme, indicating a concerted effort by the bacterium to lower its internal heme concentration. acs.orgacs.org

| Bacterial Species | Gene | Enzyme | Observed Mutation | Effect of Mutation |

|---|---|---|---|---|

| Acinetobacter baumannii | hemB | Porphobilinogen Synthase (PbgS) | P241S | Reduced enzyme efficiency, leading to decreased heme production. researchgate.netacs.orgnih.gov |

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets. nih.govnih.gov These systems are a well-documented mechanism of multidrug resistance in Gram-negative bacteria. nih.gov Research indicates that efflux pumps play a role in the resistance to xanthocillin analogues. acs.org

While Xanthocillin X shows potent activity, a derivative, xanthocillin dimethyl ether (XanDME), is inactive against wild-type A. baumannii. acs.orgnih.gov However, XanDME regains its potent antibacterial activity against a mutant strain of A. baumannii (ΔadeBΔadeJ) in which two major efflux pumps have been genetically removed. nih.govacs.orgnih.gov This finding strongly suggests that the inactivity of XanDME in the wild-type strain is predominantly due to its removal from the cell by these pumps. acs.org

Furthermore, proteomic studies of A. baumannii strains that developed resistance to Xanthocillin X showed an upregulation of proteins associated with efflux, including transporters from the Resistance-Nodulation-Division (RND) family. researchgate.netacs.org This indicates that in addition to target modification, increased efflux activity is a secondary defense mechanism that contributes to resistance.

Genetic Mutations in Heme Biosynthesis Enzymes (e.g., PbgS)

Comparative Analysis of Resistance Development Rates with Conventional Antimicrobials

A critical factor in evaluating a new antibiotic candidate is the rate at which bacteria develop resistance to it. For xanthocillin analogues, studies suggest a significantly slower rate of resistance development compared to some conventional antibiotics. acs.orgnih.gov

In laboratory experiments involving the repeated passaging of A. baumannii with sub-lethal concentrations of Xanthocillin X, resistance was achieved after 11 days. acs.orgnih.gov However, under the same conditions, resistance to the fluoroquinolone antibiotic ciprofloxacin (B1669076) developed at a markedly faster rate. acs.org In a separate long-term study, staphylococci treated with sub-inhibitory concentrations of Xanthocillin X for 240 days failed to produce any resistant strains. acs.orgnih.gov This low propensity for resistance development is a promising characteristic for this class of compounds.

| Compound | Observation | Reference |

|---|---|---|

| Xanthocillin X | Resistance development in A. baumannii was significantly slower compared to ciprofloxacin. | acs.orgnih.gov |

| Xanthocillin X | No resistant strains of staphylococci were generated after 240 days of exposure. | acs.orgnih.gov |

| Ciprofloxacin | Faster resistance development in A. baumannii compared to Xanthocillin X. | acs.org |

Research into Strategies to Mitigate or Bypass Resistance Pathways

The novel mechanism of action of xanthocillins—targeting the heme cofactor directly—is itself a strategy that bypasses common resistance mechanisms directed at conventional antibiotic targets like cell wall synthesis or protein translation. nih.govacs.org However, as bacteria can evolve new defenses, research into strategies to overcome these specific resistance pathways is essential.

One promising approach is the use of combination therapy. mdpi.com This can involve pairing the antibiotic with an adjuvant that inhibits a specific resistance mechanism. For xanthocillin analogues, the development of efflux pump inhibitors (EPIs) could be a viable strategy. nih.gov An effective EPI would block the pumps that expel the antibiotic, thereby restoring or increasing its intracellular concentration and efficacy. nih.govfrontiersin.org

Another strategy involves creating synergistic combinations with other antibiotics. For example, Xanthocillin X has demonstrated a synergistic effect when used with gentamicin (B1671437), suggesting that such combinations could be more effective and potentially hinder the development of resistance. nih.gov Further research into chemically modifying the xanthocillin scaffold could also lead to new derivatives that are less susceptible to efflux or that possess enhanced activity, providing additional options to counter resistance.

Advanced Research Methodologies and Future Directions in Xanthocillin Y 1 Research

Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic view of the biological impact of a compound can be achieved by integrating various "omics" disciplines. nih.gov This multi-omics strategy combines genomics, proteomics, and metabolomics to construct a comprehensive picture of a molecule's interaction with a biological system, from the genetic blueprint to functional protein expression and metabolic consequences. uic.edu This approach is invaluable for deciphering the complex mechanisms of action of natural products and identifying their cellular targets. nih.govuic.edu

Genomics: The starting point for understanding a natural product produced by a microorganism is often its genome. Genomic analysis helps in identifying the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like xanthocillins. researchgate.net For instance, in Aspergillus fumigatus, a fungal species known to produce xanthocillin-like compounds, genome mining has identified isocyanide synthase (ICS) genes within BGCs that are responsible for xanthocillin biosynthesis. researchgate.netasm.org The xan gene cluster, for example, contains the genes xanB (an isocyanide synthase) and xanG (a cytochrome P450 monooxygenase), which are crucial for converting L-tyrosine into the characteristic dimeric structure of xanthocillin. uniprot.orgpnas.org By studying the genomics of the producing organism, researchers can predict the synthesis of novel derivatives and use genetic engineering to increase production yields or create new analogues. oup.comnih.gov Furthermore, pathogen genomics is a powerful tool for understanding and predicting antimicrobial resistance mechanisms. hee.nhs.uknih.govasm.org

Proteomics: Proteomics investigates the complete set of proteins expressed by an organism or cell. In the context of Xanthocillin Y 1, chemical proteomics is a particularly powerful tool for target deconvolution. rsc.orgrsc.org This technique uses a modified version of the natural product, often tagged with a reporter molecule like biotin (B1667282) or an alkyne group, to "fish out" its binding partners from a complex protein lysate. nih.govbeilstein-journals.org For example, studies on Xanthocillin X have utilized activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP) to identify its protein targets in bacteria. researchgate.net These studies revealed that while Xanthocillin X does interact with several proteins, none of them were essential for its primary antibacterial activity, pointing towards a mechanism that might not involve direct protein inhibition. researchgate.net Such an approach for this compound would be critical in determining if it shares the same mechanism of action or interacts with a different set of cellular proteins.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When a cell is exposed to a bioactive compound like an antibiotic, its metabolic profile changes significantly. tandfonline.comd-nb.info Analyzing these changes can provide crucial clues about the compound's mechanism of action. nih.govresearchgate.net For instance, if a compound inhibits a specific enzyme, the substrate of that enzyme will likely accumulate, while the product will be depleted. nih.gov Untargeted metabolomics was instrumental in revealing that Xanthocillin X's primary mode of action against Acinetobacter baumannii is the dysregulation of heme biosynthesis. acs.org This was discovered not by direct enzyme inhibition, but by the sequestration of the heme cofactor itself. A similar metabolomic analysis of cells treated with this compound would be invaluable to confirm if it also perturbs the heme pathway or affects other metabolic networks.

Illustrative Multi-Omics Workflow for this compound

| Step | Technology/Approach | Objective | Potential Findings for this compound |

| 1. Gene Cluster Identification | Genomics (Genome Mining) | Identify the biosynthetic gene cluster (BGC) for this compound in the producing organism. | Discovery of specific enzymes (e.g., synthases, tailoring enzymes) involved in its unique structure. |

| 2. Target Identification | Chemical Proteomics (Affinity-Based Profiling) | Isolate and identify cellular proteins that directly bind to this compound. | Determination of primary and secondary protein targets; comparison with Xanthocillin X targets. |

| 3. Mechanism of Action | Metabolomics (LC-MS based) | Profile the global metabolic changes in target cells upon treatment with this compound. | Identification of perturbed metabolic pathways (e.g., heme biosynthesis, fatty acid metabolism) to elucidate its mode of action. |

| 4. Integrated Analysis | Bioinformatics & Systems Biology | Integrate genomic, proteomic, and metabolomic datasets. | A comprehensive model of this compound's cellular effects, from gene to metabolite. |

Advanced In Vitro Models for Mechanistic Elucidation and Efficacy Assessment

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's in vivo efficacy and toxicity. nih.gov Advanced in vitro models, such as 3D cell cultures, organoids, and microphysiological systems, offer more physiologically relevant platforms for studying disease and testing therapeutics. nih.govjst.go.jp

Three-dimensional (3D) cell cultures allow cells to grow and interact in a structure that more closely resembles native tissue. labmanager.com Organoids are a sophisticated form of 3D culture where stem cells (either pluripotent or adult stem cells) self-organize into miniature, organ-like structures that recapitulate aspects of their in vivo counterparts' architecture and function. facellitate.comsigmaaldrich.com

These models are increasingly used in infectious disease research to study host-pathogen interactions in a human-relevant context. facellitate.comnih.govconsensus.app For example, lung, intestinal, and brain organoids have been used to model viral infections like SARS-CoV-2 and Zika virus, providing insights that were not achievable with conventional models. tandfonline.comtechnologynetworks.com For a compound like this compound, which may have antibacterial or other therapeutic properties, organoid models would be invaluable. An intestinal organoid model, for instance, could be used to study its efficacy against gut pathogens and its effect on the intestinal barrier function. facellitate.com Patient-derived organoids could even open the door to personalized medicine, allowing for the testing of this compound's efficacy against infections from specific individuals. consensus.app

Microphysiological systems (MPS), or "organs-on-chips," are microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers to model the physiology of human organs and tissues. tandfonline.com These systems can simulate the mechanical forces (e.g., fluid shear stress in blood vessels, breathing motions in the lung) and functional coupling between different cell types that are absent in static cultures. emulatebio.com

Organ-on-a-chip technology is a powerful platform for drug development, allowing for the study of pharmacokinetics, drug efficacy, and toxicity in a dynamic, human-relevant system. nih.govdynamic42.com For example, a "gut-on-a-chip" could be used to study the absorption and metabolism of this compound, while a "lung-on-a-chip" could model its effectiveness in treating respiratory infections. emulatebio.commdpi.com Multi-organ chips can even link different organ models (e.g., liver and kidney) to study the systemic effects and metabolism of a drug candidate, offering a more holistic view of its potential impact on the human body. tandfonline.commdpi.com

Application of Advanced In Vitro Models for this compound Research

| Model System | Key Features | Potential Application for this compound |

| 3D Spheroids | Simple, self-assembled aggregates of one or more cell types. | Initial high-throughput screening of antibacterial or anticancer efficacy and cytotoxicity. |

| Organoids (e.g., Intestinal, Lung) | Self-organized, organ-specific architecture from stem cells. facellitate.com Mimic in vivo tissue function. facellitate.com | Modeling host-pathogen interactions to test antibacterial efficacy in a tissue-like context. nih.govconsensus.app Assessing impact on organ-specific functions. |

| Organ-on-a-Chip (e.g., Gut-on-a-Chip) | Microfluidic perfusion, mechanical cues, multi-cellular complexity. emulatebio.com | Studying drug absorption, distribution, and metabolism (ADME). dynamic42.com Investigating efficacy under physiologically relevant flow and mechanical stress. |

3D Cell Culture and Organoid Systems

Computational Approaches for Structure-Activity Relationship Prediction and Target Identification

Computational methods are integral to modern drug discovery, accelerating the process of identifying lead compounds and optimizing their properties. mdpi.com These in silico techniques can predict the biological activity of molecules, identify potential targets, and elucidate the molecular basis of their interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, size) that govern their potency. arxiv.org These models can then be used to predict the activity of new, untested compounds, prioritizing them for synthesis and experimental testing. frontiersin.org

For this compound, a QSAR study could be performed using a library of xanthocillin derivatives. By correlating structural modifications with changes in antibacterial or other biological activities, a predictive model could be built. This would guide the rational design of novel analogues with enhanced efficacy or improved pharmacological properties, reducing the time and cost associated with traditional trial-and-error synthesis. nih.govarxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org It is widely used to screen large compound libraries against a known protein target to identify potential inhibitors. nih.govtandfonline.com Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in a system over time, providing a detailed view of the stability of the ligand-protein complex and the specific interactions (like hydrogen bonds) that hold it together. frontiersin.orgchemmethod.com

In the case of this compound, if a protein target is identified through proteomics, molecular docking could be used to predict its precise binding site and orientation. mdpi.com MD simulations would then reveal the stability of this interaction and highlight the key amino acid residues involved, information that is crucial for understanding its mechanism of action and for designing more potent inhibitors. tandfonline.com For example, if this compound, like Xanthocillin X, interacts with heme, docking and MD simulations could model this interaction with heme-containing proteins to understand how it leads to the dysregulation of heme biosynthesis.

Quantitative Structure-Activity Relationships (QSAR)

Synthetic Biology and Metabolic Engineering for Optimized Production and Novel Analogues

The production of complex natural products like this compound often faces challenges such as low titers from natural producers. nih.govfrontiersin.org To address this, researchers are turning to the fields of synthetic biology and metabolic engineering. These disciplines offer powerful tools to design and construct microbial systems capable of producing and even enhancing the production of desired compounds. frontiersin.org

The core strategy involves identifying the biosynthetic gene cluster (BGC) responsible for producing a specific metabolite. nih.govresearchgate.netmdpi.com In the case of xanthocillin-like compounds, the xan BGC has been identified in fungi like Aspergillus fumigatus. nih.govresearchgate.netpnas.org This cluster contains genes encoding the necessary enzymes for the synthesis of the xanthocillin scaffold from the amino acid tyrosine. nih.govresearchgate.netpnas.orgacs.org

Once the BGC is known, metabolic engineering techniques can be applied to optimize production. This can involve:

Overexpression of key biosynthetic genes: Increasing the expression of genes within the xan cluster, such as those for isocyanide synthases (ICSs), can lead to higher yields. nih.govresearchgate.net

Heterologous expression: The entire BGC can be transferred to a more tractable host microorganism, such as Saccharomyces cerevisiae or Escherichia coli, which are well-established for industrial fermentation. nih.gov

Pathway optimization: Engineering the host's metabolic pathways to increase the supply of precursor molecules, like tyrosine, can further boost production. nih.gov

Beyond just increasing yields, synthetic biology allows for the creation of novel analogues of this compound. By introducing or modifying genes within the BGC, it is possible to alter the final chemical structure. For instance, modifying the enzymes responsible for adding hydroxyl groups could lead to the production of new xanthocillin derivatives with potentially improved or different biological activities. acs.org The creation of derivatives like xanthocillin X dimethyl ether (XanDME) has already been achieved, demonstrating the potential for generating a library of novel compounds for further study. acs.orgnih.gov

Exploration of Unexplored Biological Activities and Diverse Preclinical Applications

While initially recognized for its antibiotic properties, recent research has unveiled a broader spectrum of biological activities for this compound and its analogues, opening up new avenues for preclinical investigation. acs.orgrsc.orgncats.io

Table 1: Investigated Biological Activities of Xanthocillin Analogues

| Biological Activity | Findings | References |

| Antibacterial | Xanthocillin X, a closely related analogue, has shown potent activity against Gram-negative bacteria, including the priority pathogen Acinetobacter baumannii. rsc.orgscispace.comnih.govresearchgate.net The mechanism is thought to involve the dysregulation of heme biosynthesis. acs.orgnih.govresearchgate.net | acs.orgrsc.orgscispace.comnih.govresearchgate.net |

| Antifungal | Some isocyanide-containing compounds have demonstrated antifungal properties. acs.org | acs.org |

| Antiviral | Xanthocillin X has been reported to possess antiviral activity. rsc.orgscispace.com | rsc.orgscispace.com |

| Cytotoxic/Antitumor | Xanthocillins X and Y1 have displayed significant cytotoxicity against various human cancer cell lines, including those for brain, breast, liver, and lung cancer. rsc.orgscispace.com The mechanism of action for some analogues involves the induction of autophagy. medchemexpress.comnih.govmdpi.commdpi.comresearchgate.net Xanthocillin X dimethyl ether (XanDME) has shown anti-proliferative effects on triple-negative breast cancer by depleting mitochondrial heme. nih.govmdpi.com | nih.govrsc.orgscispace.commedchemexpress.comnih.govmdpi.commdpi.comresearchgate.netmdpi.com |

These diverse biological activities make this compound and its derivatives promising candidates for further preclinical development. d-nb.info For example, their potent activity against multidrug-resistant bacteria addresses a critical need for new antibiotics. nih.govresearchgate.net The cytotoxic effects against cancer cells, particularly through novel mechanisms like heme depletion, present exciting opportunities for developing new anticancer agents. nih.govmdpi.com

Future research will likely focus on a more comprehensive evaluation of the preclinical potential of this compound and its synthesized analogues. This includes detailed studies on their mechanisms of action, efficacy in animal models, and the exploration of other potential therapeutic areas. The ability to generate novel analogues through synthetic biology will be crucial in this endeavor, allowing for the fine-tuning of their biological properties to maximize therapeutic benefit.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize Xanthocillin Y 1 in fungal extracts?

- Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula and structural features, such as the isonitrile group and dimeric form. Cross-reference spectral data with prior studies (e.g., xanthocillin analogues in Penicillium chrysogenum) to validate identity. For purity assessment, employ HPLC with UV/Vis or diode array detection .

Q. What experimental approaches are recommended for evaluating this compound's antimicrobial activity?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) using standardized protocols like CLSI guidelines. Include positive controls (e.g., amycin) and negative controls (e.g., solvent-only treatments) to ensure reproducibility. Report IC50 values for cytotoxicity against human cancer cell lines (e.g., SF-268, MCF-7) using the Sulforhodamine B (SRB) assay .

Q. How should researchers design experiments to isolate this compound from fungal cultures?

- Methodological Answer : Optimize fermentation conditions (e.g., Czapek-Dox media, pH, temperature) to enhance yield. Use chromatographic techniques such as silica gel column chromatography, followed by preparative HPLC for purification. Validate compound stability under varying storage conditions (e.g., temperature, light exposure) .

Advanced Research Questions

Q. What genomic and bioinformatics strategies can identify biosynthetic gene clusters (BGCs) responsible for this compound production?

- Methodological Answer : Perform whole-genome sequencing of Penicillium strains (e.g., P. chrysogenum MT-40) and use local BLAST tools to identify candidate BGCs. Prioritize clusters encoding isonitrile synthases (e.g., forB) and cytochrome P450 enzymes (e.g., forG). Validate gene function via heterologous expression in model systems like Aspergillus oryzae NSAR1 .

Q. How can structural modifications of this compound improve its bioactivity and reduce cytotoxicity?

- Methodological Answer : Employ semi-synthetic approaches to modify the dimeric backbone or substituents (e.g., hydroxyl groups). Use structure-activity relationship (SAR) studies with analogues (e.g., xanthocillin X, Y1 derivatives). Assess changes in antimicrobial potency (MIC assays) and cytotoxicity (SRB assays) to identify optimal modifications .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Compare assay conditions across studies (e.g., bacterial strains, culture media) to identify variability sources. Use molecular docking simulations to explore interactions with bacterial targets (e.g., penicillin-binding proteins). Validate hypotheses through dose-response experiments and statistical meta-analysis .

Q. How can researchers ensure reproducibility in heterologous expression of this compound biosynthetic pathways?

- Methodological Answer : Standardize vector design (e.g., bidirectional promoters for forB and forG co-expression) and cultivation conditions (e.g., temperature, induction timing). Quantify intermediates (e.g., 2-formamido-3-(4-hydroxyphenyl) acrylic acid) via LC-MS to confirm pathway activity. Include negative controls (e.g., empty vector strains) .

Methodological Considerations for Data Reporting

- Data Tables : Include tables comparing bioactivity (MIC, IC50) across analogues and controls. Use footnotes to detail statistical methods (e.g., ANOVA, p-values) .

- Supplementary Materials : Provide raw spectral data (NMR, HRESIMS), genomic sequences, and detailed protocols for reproducibility. Reference these in the main text using hyperlinks .

- Discussion Frameworks : Address discrepancies in bioactivity by analyzing experimental variables (e.g., pathogen strains, assay endpoints). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.